molecular formula C45H75NO17 B12095914 beta-D-Galactopyranoside, (3beta,5alpha,22beta,25S)-spirosolan-3-yl O-beta-D-glucopyranosyl-(1-->2)-O-beta-D-glucopyranosyl-(1-->4)- CAS No. 17406-46-1

beta-D-Galactopyranoside, (3beta,5alpha,22beta,25S)-spirosolan-3-yl O-beta-D-glucopyranosyl-(1-->2)-O-beta-D-glucopyranosyl-(1-->4)-

Cat. No.: B12095914
CAS No.: 17406-46-1
M. Wt: 902.1 g/mol
InChI Key: DMUPZSDWJVULSC-MMQVRIEESA-N
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Description

Beta-D-Galactopyranoside, (3beta,5alpha,22beta,25S)-spirosolan-3-yl O-beta-D-glucopyranosyl-(1-->2)-O-beta-D-glucopyranosyl-(1-->4)- is a useful research compound. Its molecular formula is C45H75NO17 and its molecular weight is 902.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality beta-D-Galactopyranoside, (3beta,5alpha,22beta,25S)-spirosolan-3-yl O-beta-D-glucopyranosyl-(1-->2)-O-beta-D-glucopyranosyl-(1-->4)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about beta-D-Galactopyranoside, (3beta,5alpha,22beta,25S)-spirosolan-3-yl O-beta-D-glucopyranosyl-(1-->2)-O-beta-D-glucopyranosyl-(1-->4)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound beta-D-Galactopyranoside, (3beta,5alpha,22beta,25S)-spirosolan-3-yl O-beta-D-glucopyranosyl-(1-->2)-O-beta-D-glucopyranosyl-(1-->4)- is a complex glycoside with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a spirosolan skeleton linked to multiple glycosidic units. Its structural complexity suggests a diverse range of interactions with biological systems.

Cytotoxic Effects

Studies on related glycosides have revealed their potential cytotoxic effects against cancer cell lines. For example, tomatine has been reported to inhibit the proliferation of breast cancer cells (MCF-7) and colon cancer cells (HT-29) . The cytotoxic mechanism often involves inducing apoptosis and disrupting cellular metabolism.

Immunomodulatory Effects

Glycosides such as those derived from tomato plants have been noted for their immunomodulatory effects. They can enhance immune responses by acting as adjuvants, stimulating both humoral and cellular immunity . This property may be relevant for therapeutic applications in infectious diseases and cancer.

Case Studies

  • Tomatine and Cancer Cell Lines : A study demonstrated that tomatine-rich extracts significantly inhibited the growth of several human cancer cell lines. The extract's effectiveness was attributed to its ability to induce apoptosis and inhibit cell cycle progression .
  • Antimicrobial Efficacy : In vitro studies have shown that spirosolane derivatives possess antimicrobial properties against various fungi and bacteria. These findings suggest that beta-D-Galactopyranoside could similarly exhibit antimicrobial effects due to its structural analogies with known active compounds .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organisms/CellsReference
TomatineAntimicrobialFungi, Bacteria
Beta-D-GalactopyranosideCytotoxicMCF-7, HT-29
NeotomatineImmunomodulatoryImmune Cells

Properties

CAS No.

17406-46-1

Molecular Formula

C45H75NO17

Molecular Weight

902.1 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'S,6S,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C45H75NO17/c1-19-7-12-45(46-15-19)20(2)30-26(63-45)14-25-23-6-5-21-13-22(8-10-43(21,3)24(23)9-11-44(25,30)4)57-40-37(56)35(54)38(29(18-49)60-40)61-42-39(34(53)32(51)28(17-48)59-42)62-41-36(55)33(52)31(50)27(16-47)58-41/h19-42,46-56H,5-18H2,1-4H3/t19-,20-,21-,22-,23+,24-,25-,26-,27+,28+,29+,30-,31+,32+,33-,34-,35+,36+,37+,38-,39+,40+,41-,42-,43-,44-,45-/m0/s1

InChI Key

DMUPZSDWJVULSC-MMQVRIEESA-N

Isomeric SMILES

C[C@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)C)C)C)NC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)C)NC1

Origin of Product

United States

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